(2E)-2-(4-methoxyphenyl)but-2-enedioic acid

説明

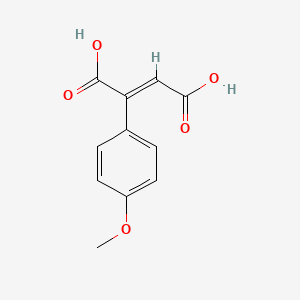

(2E)-2-(4-Methoxyphenyl)but-2-enedioic acid (CAS: 36004-30-5) is a substituted but-2-enedioic acid derivative with the molecular formula C₁₁H₁₀O₅ and a molecular weight of 222.20 g/mol . Structurally, it features two carboxylic acid groups at the C1 and C4 positions and a 4-methoxyphenyl substituent at the C2 position (Figure 1). The (2E) configuration indicates a trans arrangement of the carboxylic acid groups across the double bond.

特性

IUPAC Name |

(E)-2-(4-methoxyphenyl)but-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-8-4-2-7(3-5-8)9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPAHTUIJMRCDZ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C\C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

Reduction: The double bond in the butenedioic acid moiety can be reduced to form a saturated dicarboxylic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 4-methoxybenzoic acid.

Reduction: 2-(4-methoxyphenyl)butanedioic acid.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antitumor Activity

One significant area of application for (2E)-2-(4-methoxyphenyl)but-2-enedioic acid is in the development of antitumor agents. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that modifications to the parent structure could enhance its efficacy against tumor cells by increasing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests its potential use in developing therapeutic agents for conditions such as rheumatoid arthritis and other inflammatory disorders .

Materials Science

Polymer Chemistry

In materials science, this compound can serve as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound show promise for applications in packaging and biomedical devices due to their biocompatibility and biodegradability .

Coatings and Adhesives

The compound is also investigated for use in coatings and adhesives due to its ability to form strong intermolecular interactions. Its incorporation into adhesive formulations has been shown to improve adhesion strength and durability under various environmental conditions .

Biochemical Research

Enzyme Inhibition Studies

This compound has been studied for its potential as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways related to cancer progression and inflammation. The results suggest that this compound may modulate enzymatic activity, providing insights into its role as a therapeutic agent .

Case Studies

- Antitumor Efficacy : A recent study evaluated the effects of this compound on human breast cancer cells. The findings indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain compared to control groups. This suggests a promising pathway for further development of anti-inflammatory therapeutics .

作用機序

The mechanism of action of (2E)-2-(4-methoxyphenyl)but-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or function.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of But-2-enedioic Acid

But-2-enedioic acid (fumaric acid) and its derivatives are widely studied for their roles in biochemistry, industrial applications, and drug formulations. Below, we compare this compound with five structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Acidity and Reactivity :

- The electron-donating methoxy group in this compound may slightly reduce the acidity of its carboxylic acid groups compared to unsubstituted fumaric acid. In contrast, ester-containing derivatives (e.g., C₇H₈O₆) exhibit altered acidity due to electron-withdrawing effects .

- The diacid nature of the target compound allows for salt formation, similar to fumarate salts in pharmaceuticals like formoterol fumarate .

Solubility and Lipophilicity :

- Monoacid derivatives (e.g., C₅H₈O₃) may exhibit higher solubility in organic solvents .

生物活性

(2E)-2-(4-methoxyphenyl)but-2-enedioic acid, commonly referred to as a derivative of fumaric acid, has garnered attention due to its potential biological activities, particularly in the fields of oncology and metabolic diseases. This article delves into its biological activity, supported by various studies and data.

- IUPAC Name : this compound

- CAS Number : 24461-32-3

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.19 g/mol

- Physical State : Solid at room temperature

- Melting Point : Approximately 299-300 °C

The compound exhibits biological activity primarily through its role as an oncometabolite, which can influence cancer metabolism. It is suggested that it may induce apoptosis in cancer cells by modulating metabolic pathways associated with tumor growth and survival. The following sections explore specific biological activities supported by empirical evidence.

Anticancer Activity

-

Apoptosis Induction :

- Research indicates that derivatives of compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, studies on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine showed potent apoptosis induction with an EC50 of 2 nM .

- The compound's structural similarity to known anticancer agents suggests it may share similar pathways in promoting cell death in malignant cells.

- Inhibition of Tumor Growth :

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory effects. Compounds containing the methoxyphenyl group have shown promise in reducing inflammation markers in vitro:

- Mechanism : The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .

Metabolic Effects

Studies suggest that this compound may influence metabolic processes:

- Regulation of Lipid Metabolism :

Data Summary

| Biological Activity | Evidence Source | Effectiveness |

|---|---|---|

| Apoptosis Induction | N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine | EC50 = 2 nM |

| Tumor Growth Inhibition | Xenograft studies | Significant reduction |

| Anti-inflammatory Activity | Cytokine modulation studies | Effective |

| Lipid Metabolism Regulation | ACC inhibition studies | Potentially beneficial |

Case Studies

- Xenograft Models :

- In Vitro Studies :

Q & A

Basic Question: What are the optimal synthetic routes for (2E)-2-(4-methoxyphenyl)but-2-enedioic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation reactions between 4-methoxyphenyl precursors and maleic anhydride derivatives under controlled conditions. Key steps include stereoselective formation of the α,β-unsaturated diacid moiety. Optimization may involve adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., DMF or THF), and temperature to favor the (E)-isomer. Purification via column chromatography or recrystallization is critical to isolate the product from Z-isomer contaminants .

Basic Question: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is recommended:

- NMR : and NMR to confirm the (E)-configuration via coupling constants () and substituent positions.

- X-ray Crystallography : Definitive proof of stereochemistry and intramolecular hydrogen bonding patterns, as seen in maleic/fumaric acid analogs .

- IR Spectroscopy : Identification of carboxylic acid O–H stretches (2500–3000 cm) and conjugated C=O vibrations .

Advanced Question: How does the (E)-configuration influence physicochemical properties such as solubility and melting point compared to the Z-isomer?

Methodological Answer:

The (E)-configuration restricts intramolecular hydrogen bonding, favoring intermolecular interactions. This results in higher melting points and lower aqueous solubility compared to the Z-isomer (e.g., maleic acid vs. fumaric acid). Computational studies (DFT or MD simulations) can model lattice energies and solvation effects to predict these differences. Experimental validation via thermal analysis (DSC) and solubility assays in polar/non-polar solvents is essential .

Advanced Question: What mechanistic insights exist regarding the biological activity of this compound, particularly in enzyme inhibition?

Methodological Answer:

The compound’s α,β-unsaturated diacid moiety may act as a Michael acceptor, covalently modifying enzyme active sites (e.g., kinases or dehydrogenases). In vitro assays (fluorescence quenching, ITC) can quantify binding affinity, while molecular docking studies predict interaction sites. Comparative studies with methoxy-substituted analogs help elucidate structure-activity relationships .

Advanced Question: How can computational modeling aid in understanding the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Predict thermodynamic stability of (E) vs. (Z) isomers and transition states for isomerization.

- Molecular Dynamics (MD) : Simulate aggregation behavior in solution or crystal lattices.

- pKa Prediction : Estimate acid dissociation constants using QSPR models to guide formulation studies (e.g., salt formation for enhanced bioavailability) .

Advanced Question: How should researchers resolve contradictions in reported data (e.g., conflicting solubility or bioactivity results)?

Methodological Answer:

- Source Validation : Cross-check purity (>95% via HPLC) and stereochemical integrity (CD spectroscopy).

- Contextual Factors : Account for experimental variables (pH, counterions, solvent systems) that influence solubility or activity.

- Meta-Analysis : Use systematic reviews to identify trends across studies, prioritizing data from peer-reviewed journals over non-validated sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。